molecular formula C30H30F6N4OS B12952215 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

Cat. No.: B12952215
M. Wt: 608.6 g/mol
InChI Key: XUPIEKBVRWNCJR-MOVYAIRMSA-N
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Description

  • The final step involves the introduction of the thiourea group through reactions with isothiocyanates or thiourea derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents. Process optimization to ensure purity and minimize by-products is crucial for large-scale production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multi-step organic synthesis. The process may include:

  • Formation of the Quinoline Derivative:

    • Starting with a suitable quinoline precursor, such as 6-methoxyquinoline, various functionalization reactions (e.g., halogenation, alkylation) are performed to introduce the desired substituents.
  • Synthesis of the Quinuclidine Moiety:

    • The quinuclidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.
  • Coupling Reactions:

    • The quinoline and quinuclidine derivatives are coupled using reagents like Grignard reagents or organolithium compounds to form the intermediate.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiourea group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinoline or quinuclidine derivatives.

    Substitution Products: Substituted aromatic or thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.

    Industry: Utilized in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The trifluoromethyl groups and quinoline moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolin-4-yl)thiourea
  • 1-(3,5-Bis(trifluoromethyl)benzyl)-3-(quinolin-4-yl)thiourea

Comparison: Compared to similar compounds, 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea stands out due to its additional functional groups, which may enhance its reactivity and potential biological activities. The presence of the vinylquinuclidine moiety and methoxy group on the quinoline ring provides unique properties that differentiate it from other thiourea derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H30F6N4OS

Molecular Weight

608.6 g/mol

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea

InChI

InChI=1S/C30H30F6N4OS/c1-3-18-16-40-9-7-19(18)12-26(40)27(23-6-8-37-25-5-4-22(41-2)14-24(23)25)39-28(42)38-15-17-10-20(29(31,32)33)13-21(11-17)30(34,35)36/h3-6,8,10-11,13-14,18-19,26-27H,1,7,9,12,15-16H2,2H3,(H2,38,39,42)/t18-,19-,26-,27-/m0/s1

InChI Key

XUPIEKBVRWNCJR-MOVYAIRMSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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